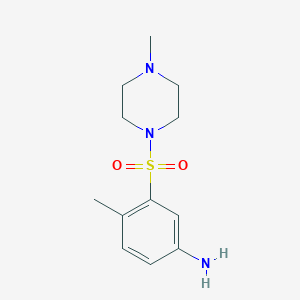

4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine

Description

Historical Development of Piperazine Sulfonamide Derivatives

The evolution of piperazine sulfonamides traces back to early protease inhibitor research, particularly in HIV-1 treatment. MK-8718 and PL-100 , two pioneering compounds, demonstrated the importance of sulfonamide interactions with protease flap residues (Ile50) and aspartate residues (Asp25). Structural analyses revealed that PL-100 ’s direct sulfonamide-flap binding outperformed MK-8718 ’s water-mediated interactions, inspiring hybrid designs.

A breakthrough emerged with the synthesis of bicyclic piperazine sulfonamide cores, which locked bioactive conformations via intramolecular cyclization. For example, replacing MK-8718 ’s morpholine with a sulfonamide-linked piperazine boosted HIV-1 protease binding affinity by 60-fold and antiviral activity by 10-fold. Concurrently, derivatives like 3-(4-methyl-piperazine-1-sulfonyl)-phenylamine (PubChem CID: 3197648) were synthesized to optimize metabolic stability and binding kinetics. These advancements underscored the scaffold’s adaptability across therapeutic targets.

Structural Classification of Methyl-Piperazine-Sulfonyl-Phenylamine Compounds

4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine belongs to a subclass characterized by:

- Core Structure : A piperazine ring with a methyl group at the 4-position.

- Sulfonamide Linker : Connects the piperazine to a phenylamine group at the 3-position.

- Substituent Patterns : Methyl groups enhance metabolic stability by reducing oxidation at the piperazine’s unsubstituted nitrogen.

The 3-isomer’s para-aminophenyl group facilitates hydrogen bonding with protease active sites, while ortho- and meta-substituted analogs prioritize steric and electronic effects.

Significance in Medicinal Chemistry Research

Piperazine sulfonamides are pivotal in drug discovery due to:

- Enzyme Inhibition : The sulfonamide moiety acts as a hydrogen bond acceptor, disrupting catalytic residues in HIV-1 protease, carbonic anhydrase, and kinase targets.

- Conformational Restriction : Bicyclic cores (e.g., Scheme 3 in ) preorganize the molecule into bioactive conformations, improving potency and reducing entropy penalties.

- Diverse Applications : Beyond antivirals, derivatives like trimetazidine analogs show promise in angina management, while benzhydryl-piperazines explore antidepressant mechanisms.

For this compound, the methyl groups mitigate metabolic degradation observed in earlier analogs, extending in vivo half-life.

Current Research Landscape and Challenges

Recent studies focus on:

- Synthetic Optimization : Multi-step routes involving Wittig olefination, aziridine ring-opening, and Mitsunobu reactions remain laborious. Flow chemistry and catalysis could streamline production.

- Selectivity Challenges : Off-target interactions with homologous proteases (e.g., HIV-2) necessitate substituent fine-tuning.

- Beyond Antivirals : Exploratory work in oncology targets (e.g., PARP inhibitors) leverages the sulfonamide’s DNA-binding potential.

Key hurdles include balancing lipophilicity for membrane permeability with aqueous solubility for bioavailability—a trade-off addressed via prodrug strategies.

Properties

IUPAC Name |

4-methyl-3-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWITAIJNUNJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide functional group and a piperazine moiety, which are known to influence its interaction with biological targets.

- Molecular Formula : C12H19N3O2S

- Molecular Weight : 269.36 g/mol

- CAS Number : 436095-29-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding affinity to active sites, potentially inhibiting enzymatic activity. The piperazine ring contributes to the compound's lipophilicity, facilitating membrane permeability and interaction with cellular pathways.

Antipsychotic Properties

Research has indicated that compounds similar to this compound exhibit antipsychotic effects by acting as dopamine receptor antagonists. This mechanism is crucial for the treatment of psychotic disorders, as it helps regulate neurotransmitter levels in the brain .

Antiviral Activity

Recent studies have explored the potential antiviral properties of this compound against SARS-CoV-2. Its structural features may allow it to inhibit viral replication by targeting specific viral enzymes, similar to other piperazine derivatives that have shown efficacy against various pathogens .

Case Studies

-

Dopamine Receptor Interaction :

A study investigating the binding affinity of piperazine derivatives revealed that this compound effectively binds to dopamine D2 receptors, demonstrating significant potential for managing psychotic symptoms . -

Antiviral Efficacy :

In vitro assays have shown that this compound can inhibit the activity of key enzymes involved in the replication of SARS-CoV-2, suggesting it may serve as a lead compound for developing antiviral therapies .

Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional group impacts among 4-(4-methylpiperazine-1-sulfonyl)phenylamine and related compounds:

Physicochemical Properties

- Electron Effects : The sulfonyl group in the target compound withdraws electron density, reducing the basicity of the aniline NH₂ (pKa ~3-4) compared to unsubstituted phenylamine (pKa ~4.6) . Piperazine derivatives, such as 1-(4-fluorophenyl)piperazine, exhibit higher basicity (pKa ~9) due to the amine-rich structure .

- Solubility: The sulfonamide group enhances polarity, improving solubility in polar solvents (e.g., DMSO, methanol) compared to lipophilic analogs like (3,4-dimethyl)phenylamine .

- Thermal Stability : Sulfonamides generally exhibit high thermal stability, with decomposition temperatures >200°C, making them suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of a phenylamine precursor with 4-methylpiperazine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DCM or DMF) under basic conditions (e.g., N,N-diisopropylethylamine) is a common approach. Yields (~20-30%) can be improved by optimizing stoichiometry (1.5–2.0 equivalents of piperazine derivatives), reaction temperature (0–25°C), and purification via flash chromatography or crystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- LCMS : Confirm molecular weight (e.g., observed m/z ~350–500 range) and monitor reaction progress .

- NMR Spectroscopy : Use and NMR to verify substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and sulfonyl/piperazine connectivity .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL/SHELXS) for resolving crystal structures and validating stereochemistry .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step syntheses?

- Methodology : Use orthogonal protecting groups (e.g., Boc for amines) and phase-transfer catalysts to enhance solubility. For example, intermediates with sulfonyl groups may precipitate in aqueous phases; adjust pH or employ liquid-liquid extraction with ethyl acetate/dichloromethane .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing regioisomers of this compound?

- Methodology : Combine 2D NMR techniques (e.g., - HSQC, - COSY) to distinguish between nitro-group positional isomers (e.g., 2-nitro vs. 4-nitro substitution). Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. How does the electronic environment of the sulfonyl-piperazine moiety influence biological activity in structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) substituents on the phenyl ring. Assess activity via enzymatic assays (e.g., carbonic anhydrase inhibition) and correlate with Hammett σ values or molecular docking studies .

Q. What experimental designs are effective for studying the compound’s role in catalytic systems, such as CO conversion?

- Methodology : Immobilize the compound on PdAg nanoparticles and monitor catalytic efficiency via in situ FTIR or XAFS to track CO-to-formate conversion. Compare turnover frequencies (TOF) with nitrogen content (XPS analysis) to link phenylamine groups to activity .

Q. How can researchers address low reproducibility in crystallographic data for piperazine-containing derivatives?

- Methodology : Optimize crystal growth using slow vapor diffusion (e.g., ether into DMF). For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement. Validate with R < 0.05 and CC > 90% in datasets .

Data Analysis and Troubleshooting

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodology : Use multivariate regression (e.g., PLS) to model bioactivity against descriptors like logP, polar surface area, and H-bond counts. Cross-validate with bootstrapping to identify outliers caused by solvation effects or assay variability .

Q. How should researchers handle conflicting cytotoxicity results across cell lines in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.